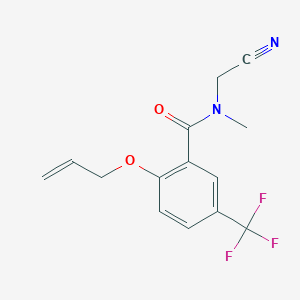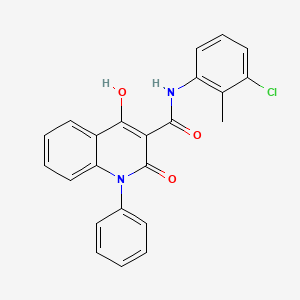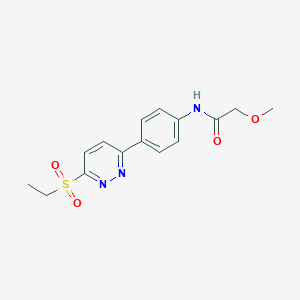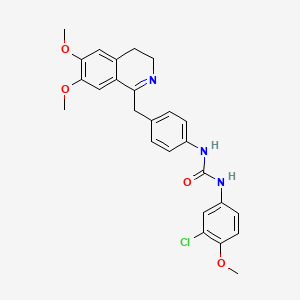![molecular formula C9H6F3N3O2 B2651937 6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1790365-86-4](/img/structure/B2651937.png)
6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a type of N-heterocyclic compound . It belongs to the family of pyrazolo[1,5-a]pyrimidines (PPs), which are known for their significant impact in medicinal chemistry and material science . These compounds have attracted a great deal of attention due to their significant photophysical properties .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics . Their tunable photophysical properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .科学的研究の応用
Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold, including compounds such as 6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has garnered attention in drug discovery due to its broad range of medicinal properties. These properties include anticancer, anti-infectious, anti-inflammatory, and central nervous system (CNS) agent activities, among others. Structure-activity relationship (SAR) studies emphasize the scaffold's potential in developing drug-like candidates for various disease targets, underscoring the versatility and significance of this chemical structure in medicinal chemistry. The review by Cherukupalli et al. (2017) highlights the importance of exploiting this scaffold for developing potential drug candidates, providing a detailed outline of synthetic strategies and significant biological properties derived from SAR studies (Cherukupalli et al., 2017).
Biologically Significant Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, closely related to pyrazolo[1,5-a]pyrimidines, serve as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes. Their extensive biological and medicinal applications further augment the significance of pyrimidine-based compounds in scientific research. Jindal and Kaur (2021) discuss the various pyrimidine-based optical sensors developed from literature spanning 2005 to 2020, showcasing the compound's applicability in both sensing and medicinal contexts (Jindal & Kaur, 2021).
Contribution of Knoevenagel Condensation Products in Anticancer Agents Development
Knoevenagel condensation, involving compounds like pyrazolo[1,5-a]pyrimidine, plays a crucial role in generating biologically fascinating molecules with significant anticancer activity. This reaction has been instrumental in developing a library of compounds targeting various cancer targets such as DNA, microtubules, and kinases. Tokala, Bora, and Shankaraiah (2022) emphasize the prolific utility of this reaction in drug discovery, highlighting its contribution to generating molecules with remarkable anticancer activity (Tokala, Bora, & Shankaraiah, 2022).
Medicinal Attributes of Pyrazolo[3,4-d]pyrimidines
Similar to this compound, pyrazolopyrimidines have shown significant therapeutic significance across various disease conditions due to their structural resemblance to purines. Their biological investigations have highlighted their crucial role in central nervous system, cardiovascular system, cancer, and inflammation treatments. Chauhan and Kumar (2013) provide an extensive review on the synthesis and medicinal aspects, including structure-activity relationships of pyrazolo[3,4-d]pyrimidines, demonstrating their potential in therapeutic applications (Chauhan & Kumar, 2013).
作用機序
While the specific mechanism of action for 6-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not mentioned in the search results, pyrazolo[1,5-a]pyrimidines in general have shown anticancer potential and enzymatic inhibitory activity . This could potentially lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
将来の方向性
Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . Their simpler and greener synthetic methodology, as well as their tunable photophysical properties, make them promising candidates for future research and development . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests potential future directions in the field of fluorescent organic compounds, materials science, and biological interactions .
特性
IUPAC Name |
6-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-4-3-13-6-2-5(8(16)17)14-15(6)7(4)9(10,11)12/h2-3H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJOHJWOOSUSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2651865.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2651868.png)
![2-(4-((4-chlorobenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2651870.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-1-ethyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2651872.png)
![N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2651874.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2651876.png)
